trans-2-Hydrazinocyclohexanol hydrochloride
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Overview
Description
trans-2-Hydrazinocyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H14N2O·HCl. It is a derivative of cyclohexanol, where a hydrazine group is attached to the second carbon in the trans configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
Chemistry: trans-2-Hydrazinocyclohexanol hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and hydrazone derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydrazinocyclohexanol hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: trans-2-Hydrazinocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexylamine or cyclohexanol derivatives.
Substitution: Various substituted hydrazine derivatives.
Mechanism of Action
The mechanism of action of trans-2-Hydrazinocyclohexanol hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The compound may also interfere with cellular pathways by altering the redox state or disrupting metabolic processes.
Comparison with Similar Compounds
- trans-2-Aminocyclohexanol hydrochloride
- trans-2-Methylaminocyclohexanol hydrochloride
- cis-2-Hydrazinocyclohexanol hydrochloride
Comparison: trans-2-Hydrazinocyclohexanol hydrochloride is unique due to the presence of the hydrazine group in the trans configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(1R,2R)-2-hydrazinylcyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQZDZXPXYHRL-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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